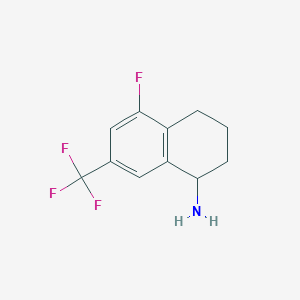

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17496467

Molecular Formula: C11H11F4N

Molecular Weight: 233.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F4N |

|---|---|

| Molecular Weight | 233.20 g/mol |

| IUPAC Name | 5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2 |

| Standard InChI Key | TUNYVWDYZXKJFO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N |

Introduction

Structural Characteristics and Molecular Properties

The tetrahydronaphthalene core provides a semi-rigid bicyclic framework that influences conformational dynamics and binding interactions. Key structural features include:

Substitution Pattern and Electronic Effects

-

Fluorine at position 5: Introduces electronegativity, enhancing metabolic stability and influencing π-π stacking interactions .

-

Trifluoromethyl group at position 7: A strong electron-withdrawing group that increases lipophilicity (logP ≈ 2.8–3.2, estimated) and modulates receptor binding through steric and electronic effects .

-

Amine group at position 1: Serves as a hydrogen bond donor/acceptor, critical for interactions with biological targets such as neurotransmitter receptors .

Comparative Analysis of Analogous Compounds

Synthetic Pathways and Methodological Considerations

While no explicit synthesis route for 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is documented in the reviewed sources, plausible strategies can be inferred:

Electrophilic Trifluoromethylation

-

Step 1: Introduction of fluorine at position 5 via directed ortho-metalation (DoM) using LDA and electrophilic fluorination agents (e.g., NFSI) .

-

Step 2: Trifluoromethylation at position 7 using Umemoto’s reagent or CF3Cu intermediates under palladium catalysis .

-

Step 3: Reduction of a ketone precursor (e.g., 5-Fluoro-7-(trifluoromethyl)-1-tetralone) to the amine via reductive amination (NaBH3CN/NH4OAc) .

Challenges in Synthesis

-

Regioselectivity: Competing reactions at positions 5 and 7 require careful control of reaction conditions.

-

Steric hindrance: The trifluoromethyl group may impede access to the aromatic ring during electrophilic substitution.

Physicochemical and Spectroscopic Data

Predicted properties based on computational models and analog data:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume